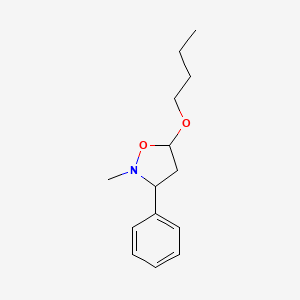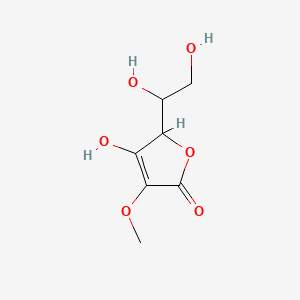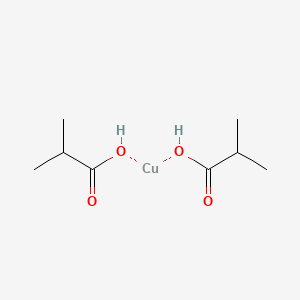
Copper(II)i-butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(II)i-butyrate is a chemical compound with the molecular formula C8H14CuO4 . It is often used in research and has unique chemical properties .
Synthesis Analysis
Copper(II) carboxylates can be synthesized using several methods . One common method involves the reaction of basic copper(II) carbonate with a carboxylic acid . Another method involves the reaction of the sodium salt of the carboxylic acid with copper(II) sulfate . A third method involves the reaction of copper(II) acetate with the carboxylic acid in an ethanol-water solution .
Molecular Structure Analysis
The molecular structure of this compound is quite interesting. It has a planar core comprised of four copper atoms bridged by four butyrate ligands alternating above and below the Cu4-plane . The intramolecular Cu···Cu distances within the Cu4-core are very close, being 2.7255 (5) and 2.7261 (5) Å . In the solid-state, the Cu4-units are engaged in additional intermolecular copper–oxygen interactions to form a 1D polymeric structure with average Cu···O contacts of ca. 2.427 (2) Å .
Chemical Reactions Analysis
Copper(II) ions are known to react with stoichiometric quantities of aqueous ammonia to precipitate light blue Cu(OH)2 . The precipitate dissolves in excess ammonia to form a dark blue complex ion .
Applications De Recherche Scientifique
An investigation into the vibrational spectra of crystalline anhydrous copper(II) propionate and butyrate, conducted by Moita, Duarte, and Fausto (1994), provides insights into the spectroscopic characteristics of these compounds. This study is crucial for understanding the complex spectra of long-chain copper carboxylates (Moita, Duarte, & Fausto, 1994).
Research on one-dimensional and two-dimensional coordination polymers formed from trinuclear triangular Cu(II) secondary building units, as described by Casarin et al. (2005), highlights the formation of complex structures with copper(II) butyrate. These findings are essential for the understanding of molecular structures and magnetic properties in copper(II) complexes (Casarin et al., 2005).
A study by Wu et al. (2019) discusses the use of a paper-based microfluidic analytical device combined with a solid phase extraction (SPE) column for the colorimetric determination of copper(II) ions. This research is significant for the monitoring of copper(II) ion levels in water safety (Wu et al., 2019).
Fu et al. (2019) examined the production of butyrate during food waste fermentation, where the addition of transition metals, including copper, was found to significantly affect butyrate concentration. This study is crucial for understanding the role of transition metals in biofuel production (Fu et al., 2019).
Grabaric et al. (1975) determined stability constants of copper(II) butyrate complexes using polarography, contributing to the understanding of electrochemical properties of these complexes (Grabaric et al., 1975).
Bird and Lomer (1972) investigated the crystal and molecular structure of anhydrous copper butyrate, providing key insights into its physical structure (Bird & Lomer, 1972).
Mécanisme D'action
Target of Action
Copper(II)i-butyrate, also known as Copper(I) butyrate, is a complex with a planar core comprised of four copper atoms bridged by four butyrate ligands Copper ions are known to readily form complexes with biomolecules containing certain amino acid residues .
Mode of Action
The mode of action of this compound involves its interaction with these biomolecules. The copper ions in the compound can act as either a recipient or a donor of electrons, participating in various reactions . The intramolecular Cu···Cu distances within the Cu4-core are very close, being 2.7255 (5) and 2.7261 (5) Å . In the solid-state, the Cu4-units are engaged in additional intermolecular copper–oxygen interactions to form a 1D polymeric structure .
Biochemical Pathways
Copper is an essential nutrient that participates in many biochemical pathways and plays a key role in photosynthesis, respiration, ethylene sensing, and antioxidant systems . It serves as a constituent element or enzyme cofactor . .
Pharmacokinetics
Copper metabolism in multicellular organisms involves uptake, distribution, sequestration, and excretion, at both the cellular and systemic levels .
Result of Action
An excess of copper ions in cells can generate free radicals and increase oxidative stress . Copper ions can also catalyse the oxidation of metabolic molecules .
Action Environment
The bioavailability of copper may be significantly reduced in alkaline or organic matter-rich soils .
Analyse Biochimique
Biochemical Properties
Copper(II)i-butyrate interacts with a variety of enzymes, proteins, and other biomolecules. Copper is an essential cofactor for numerous proteins, playing central roles in cellular functions . Copper ions can act as either a recipient or a donor of electrons, participating in various biochemical reactions . Copper ions readily form complexes with biomolecules containing specific amino acid residues .
Cellular Effects
This compound can influence cell function in several ways. Copper ions found in cell organelles like mitochondria regulate the cellular changes that underlie transitions in cell state . Copper also serves a structural-regulatory role in noncatalytic proteins, where it specifically binds to sensory proteins, eliciting a change in the activity of the protein .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The title complex, [Cu4(O2CCH2CH2CH3)4], has a planar core comprised of four copper atoms bridged by four butyrate ligands alternating above and below the Cu4-plane . This structure allows this compound to engage in additional intermolecular copper–oxygen interactions .
Metabolic Pathways
This compound is involved in various metabolic pathways. Copper metabolism in multicellular organisms involves uptake, distribution, sequestration, and excretion, at both the cellular and systemic levels . Copper ions are either sequestrated by molecules such as metallothioneins or targeted to utilization pathways by chaperons such as Atox1, Cox17, and CCS .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Copper ions arrive at the liver through the portal vein and are incorporated into hepatocytes by Ctr1 . Then, Cu+ can be secreted into the bile or the blood via the Atox1/ATP7B/ceruloplasmin route .
Subcellular Localization
Copper ions are known to be found in cell organelles like mitochondria , and their distribution is closely related to copper tolerance .
Propriétés
IUPAC Name |
copper;2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H8O2.Cu/c2*1-3(2)4(5)6;/h2*3H,1-2H3,(H,5,6); |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDVTSVMVUHJHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)O.CC(C)C(=O)O.[Cu] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16CuO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-[Dimethyl-[(3-propoxyoxiran-2-yl)methyl]silyl]phenyl]-dimethyl-[(3-propoxyoxiran-2-yl)methyl]silane](/img/structure/B579266.png)
![2h-Furo[4,3,2-de]quinoline](/img/structure/B579268.png)
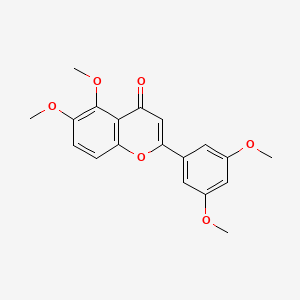
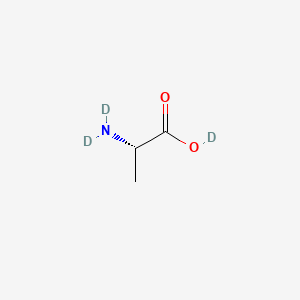


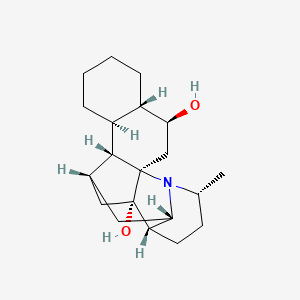

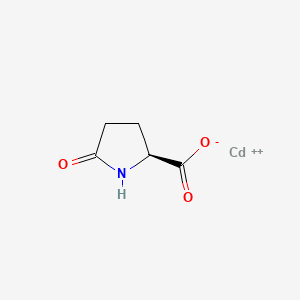
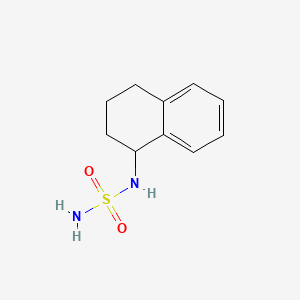
![[(2S)-2-octadecanoyloxy-3-trityloxypropyl] octadecanoate](/img/structure/B579281.png)

